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molecular formula C11H12O B1361556 5-Acetylindane CAS No. 4228-10-8

5-Acetylindane

Cat. No. B1361556
M. Wt: 160.21 g/mol
InChI Key: HCMWPTFPUCPKQM-UHFFFAOYSA-N
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Patent
US09034921B2

Procedure details

A mixture of indane (1, 12.25 mL, 0.10 mol) and Ac2O (11.34 mL, 0.12 mol) was added dropwise for 1 h to a slurry of AlCl3 (26.7 g, 0.2 mol) in DCM (100 mL) at 0° C. The reaction mixture was warmed up to room temperature and stirred for 15 h. The mixture was cooled to 0° C. and quenched by slow addition of water (20˜30 mL) and 1M HCl (50 mL). The organic layer was separated, washed with brine and saturated NaHCO3 solution, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The crude product 2 was dried under high vacuum and used without further purification (16.1 g, 0.10 mol, 100%).
Quantity
12.25 mL
Type
reactant
Reaction Step One
Name
Quantity
11.34 mL
Type
reactant
Reaction Step One
Name
Quantity
26.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH3:10][C:11](OC(C)=O)=[O:12].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([C:11](=[O:12])[CH3:10])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
12.25 mL
Type
reactant
Smiles
C1CCC2=CC=CC=C12
Name
Quantity
11.34 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
26.7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by slow addition of water (20˜30 mL) and 1M HCl (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine and saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product 2 was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
used without further purification (16.1 g, 0.10 mol, 100%)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C1CCC2=CC(=CC=C12)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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